Methyl 2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]pent-4-ynoate
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Overview
Description
Methyl 2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]pent-4-ynoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
The synthesis of Methyl 2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]pent-4-ynoate typically involves multiple steps, starting with the preparation of the triazole core. The synthetic route may include the following steps:
Formation of the Triazole Core: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pent-4-ynoate Moiety: The final step involves the esterification of the triazole derivative with pent-4-ynoic acid under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Methyl 2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]pent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]pent-4-ynoate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions involving triazole derivatives.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]pent-4-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorophenyl group may enhance binding affinity and specificity, while the pent-4-ynoate moiety can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to Methyl 2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]pent-4-ynoate include other triazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
Fluconazole: An antifungal agent with a triazole ring and fluorophenyl group.
Itraconazole: Another antifungal with a triazole core and additional substituents that enhance its activity.
Voriconazole: A triazole derivative used to treat fungal infections, known for its broad-spectrum activity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other triazole derivatives.
Properties
IUPAC Name |
methyl 2-[[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]pent-4-ynoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O3/c1-4-5-13(16(23)24-3)19-15(22)14-18-10(2)21(20-14)12-8-6-11(17)7-9-12/h1,6-9,13H,5H2,2-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTNORZXBBMAKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)NC(CC#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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